molecular formula C17H15NO4 B1303186 Ethyl 2-(2-benzoylanilino)-2-oxoacetate CAS No. 338401-00-6

Ethyl 2-(2-benzoylanilino)-2-oxoacetate

Cat. No. B1303186
M. Wt: 297.3 g/mol
InChI Key: IRJDIZCPHLFVRA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzoylanilino)-2-oxoacetate is a compound that is structurally related to various other ethyl 2-oxoacetate derivatives, which have been studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and potential uses of similar molecules.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, has been achieved through catalytic asymmetric hydrogenation, which is a key step in the formal synthesis of cognitive enhancer T-588. This process utilizes a Ru-SunPhos catalytic system with HCl as an additive, resulting in a high enantiomeric excess (ee) of the product, which can be further purified through recrystallization . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of Ethyl 2-(2-benzoylanilino)-2-oxoacetate.

Molecular Structure Analysis

The molecular structure and properties of similar compounds have been extensively studied using various spectroscopic and computational methods. For instance, 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate has been characterized by FT-IR, NMR, and density functional theory (DFT) calculations, providing detailed information on geometrical structures, vibrational frequencies, and chemical shifts . Similarly, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate has been investigated using FTIR, FT-Raman, and DFT, revealing insights into the electronic structure and intramolecular interactions . These studies suggest that a combination of experimental and computational techniques could be employed to analyze the molecular structure of Ethyl 2-(2-benzoylanilino)-2-oxoacetate.

Chemical Reactions Analysis

The reactivity of ethyl 2-oxoacetate derivatives can be inferred from the benzoic acid-catalyzed aldol-type condensation of aldehydes with ethyl diazoacetate (EDA), which produces β-hydroxy-α-diazo carbonyl compounds. This reaction proceeds under neat conditions at room temperature and can yield products with high diastereoselectivity, especially when chiral aldehydes are used . This indicates that Ethyl 2-(2-benzoylanilino)-2-oxoacetate may also participate in similar condensation reactions, potentially leading to a variety of diastereoselective products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2-benzoylanilino)-2-oxoacetate can be extrapolated from related compounds. For example, the vibrational spectroscopy and quantum chemical studies of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate provide information on the vibrational modes and electronic properties, such as HOMO-LUMO gaps, which are indicative of the molecule's reactivity and stability . Additionally, molecular electrostatic potential (MEP) and charge distribution analyses offer insights into the reactive sites and intermolecular interactions . These properties are crucial for understanding the behavior of Ethyl 2-(2-benzoylanilino)-2-oxoacetate in various chemical environments.

properties

IUPAC Name

ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-22-17(21)16(20)18-14-11-7-6-10-13(14)15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDIZCPHLFVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377076
Record name ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-benzoylanilino)-2-oxoacetate

CAS RN

338401-00-6
Record name ethyl 2-(2-benzoylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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